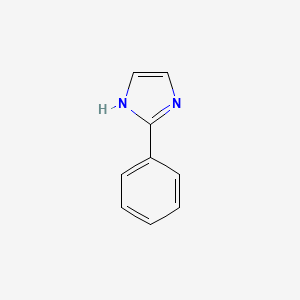

2-Fenilimidazol

Descripción general

Descripción

2-Fenil-1H-imidazol es un compuesto heterocíclico que presenta un anillo de imidazol sustituido con un grupo fenilo en la segunda posición. Los imidazoles son una clase de compuestos conocidos por sus diversas propiedades biológicas y químicas. La presencia del grupo fenilo mejora la estabilidad y reactividad del compuesto, convirtiéndolo en una molécula valiosa en diversas aplicaciones científicas e industriales.

Aplicaciones Científicas De Investigación

2-Fenil-1H-imidazol tiene una amplia gama de aplicaciones en investigación científica:

Mecanismo De Acción

El mecanismo de acción de 2-Fenil-1H-imidazol implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, su actividad antimicrobiana se atribuye a su capacidad para interrumpir las membranas celulares bacterianas e inhibir las enzimas esenciales . En aplicaciones medicinales, puede modular las vías inflamatorias e inducir la apoptosis en las células cancerosas a través de varios mecanismos de señalización .

Análisis Bioquímico

Biochemical Properties

2-Phenylimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The interaction between 2-Phenylimidazole and these enzymes involves binding to the active site, thereby preventing the enzyme from catalyzing its usual substrate. Additionally, 2-Phenylimidazole can interact with proteins involved in signal transduction pathways, affecting their activity and downstream effects.

Cellular Effects

2-Phenylimidazole influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Phenylimidazole can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This modulation can result in changes in gene expression profiles, impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 2-Phenylimidazole has been reported to affect mitochondrial function, influencing cellular energy metabolism and reactive oxygen species (ROS) production .

Molecular Mechanism

The molecular mechanism of action of 2-Phenylimidazole involves several key interactions at the molecular level. It can bind to the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s role . For instance, its binding to cytochrome P450 enzymes results in inhibition, while interaction with certain kinases may lead to activation. Additionally, 2-Phenylimidazole can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenylimidazole can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Phenylimidazole is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to 2-Phenylimidazole in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of 2-Phenylimidazole vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity . Studies have demonstrated threshold effects, where a certain dosage level is required to observe significant biochemical or physiological changes. High doses of 2-Phenylimidazole have been associated with adverse effects such as hepatotoxicity, nephrotoxicity, and disruptions in normal metabolic processes .

Metabolic Pathways

2-Phenylimidazole is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, potentially affecting metabolic flux and metabolite levels. The interaction of 2-Phenylimidazole with enzymes such as monoamine oxidase and aldehyde dehydrogenase also highlights its role in the metabolism of neurotransmitters and other bioactive compounds .

Transport and Distribution

The transport and distribution of 2-Phenylimidazole within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs) and multidrug resistance proteins (MRPs) . Once inside the cell, 2-Phenylimidazole can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

2-Phenylimidazole exhibits distinct subcellular localization patterns, which can affect its activity and function. It has been observed to localize in the cytoplasm, nucleus, and mitochondria . The presence of targeting signals or post-translational modifications can direct 2-Phenylimidazole to specific organelles or compartments, influencing its interactions with biomolecules and its overall biochemical effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-Fenil-1H-imidazol generalmente implica la ciclación de amido-nitrilos. Un método común es la adición catalizada por níquel a nitrilo, seguida de proto-desmetalación, tautomerización y ciclación deshidratante . Las condiciones de reacción son suaves, lo que permite la inclusión de varios grupos funcionales, incluidos los haluros de arilo y los heterociclos aromáticos .

Métodos de producción industrial

La producción industrial de 2-Fenil-1H-imidazol a menudo emplea rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y catalizadores optimizados puede mejorar el rendimiento y la eficiencia. El proceso generalmente implica el uso de materiales de partida de alta pureza y un control estricto de las condiciones de reacción para garantizar la consistencia y la calidad.

Análisis De Reacciones Químicas

Tipos de reacciones

2-Fenil-1H-imidazol se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar N-óxidos de imidazol.

Reducción: Las reacciones de reducción pueden convertir el anillo de imidazol en imidazolinas.

Sustitución: Las reacciones de sustitución electrófila pueden introducir varios sustituyentes en el anillo fenilo o en el anillo de imidazol.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: A menudo se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4).

Sustitución: Los reactivos como los halógenos, los agentes nitrantes y los agentes sulfonantes se utilizan en condiciones controladas para lograr una sustitución selectiva.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen imidazoles sustituidos, N-óxidos de imidazol e imidazolinas, dependiendo de las condiciones de reacción y los reactivos utilizados.

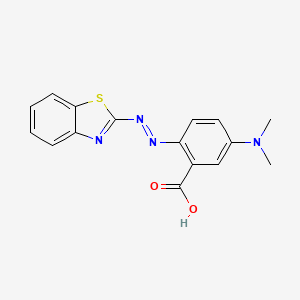

Comparación Con Compuestos Similares

2-Fenil-1H-imidazol se puede comparar con otros derivados de imidazol como:

1H-Imidazol, 4,5-dihidro-2-(fenilmetil)-: Conocido por sus propiedades vasodilatadoras.

Derivados de benzimidazol sustituidos en 2-fenilo: Estos compuestos exhiben actividades biológicas significativas, incluidas las propiedades anticancerígenas y antimicrobianas.

La singularidad de 2-Fenil-1H-imidazol radica en su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto versátil en diversos campos de la investigación y la industria.

Propiedades

IUPAC Name |

2-phenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUJYXPAKHMBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060968 | |

| Record name | 1H-Imidazole, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670-96-2 | |

| Record name | 2-Phenylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=670-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R2590HM4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

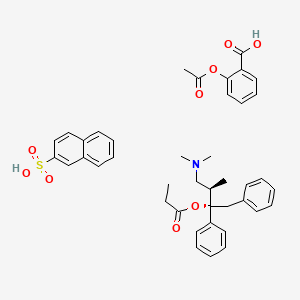

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Phenylimidazole?

A1: The molecular formula of 2-Phenylimidazole is C9H8N2, and its molecular weight is 144.17 g/mol.

Q2: What spectroscopic data is available for characterizing 2-Phenylimidazole?

A2: 2-Phenylimidazole can be characterized using various spectroscopic techniques, including:* FT-IR: This technique identifies functional groups based on their characteristic vibrations. Key peaks for 2-Phenylimidazole include C-N stretching, C=O stretching (if a carbonyl group is present), and C-H stretching vibrations. [, , , , ] * 1H NMR and 13C NMR: These techniques provide detailed information about the hydrogen and carbon atoms within the molecule, respectively. Analysis of chemical shifts, coupling constants, and integration values helps determine the compound's structure and purity. [, , , , ]* Mass Spectrometry: This technique determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the compound. [, , ]* X-ray crystallography: This technique provides a three-dimensional structural representation of the molecule in its solid state. [, , ]

Q3: What is the thermal stability of 2-Phenylimidazole?

A3: Aromatic polyamides synthesized from diamines containing the 2-Phenylimidazole structure exhibit thermal stability up to 422°C under a nitrogen atmosphere. []

Q4: Has 2-Phenylimidazole been studied for corrosion inhibition?

A4: Yes, 2-Phenylimidazole has been investigated as a corrosion inhibitor for copper in chloride solutions. Electrochemical and surface analysis techniques confirmed its effectiveness in mitigating copper corrosion. [, ]

Q5: Can 2-Phenylimidazole be used at elevated temperatures?

A5: Studies indicate that incorporating 2-Phenylimidazole into organometallic complexes increases their temperature stability. [] Additionally, its use as a latent curing agent in epoxy resins suggests stability at elevated temperatures during the curing process. []

Q6: Have computational methods been employed to study 2-Phenylimidazole?

A6: Yes, ab initio calculations have been used to investigate the electronic structure of 2-Phenylimidazole derivatives and correlate these properties with their potential as corrosion inhibitors. Parameters such as HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, and global hardness were analyzed. []

Q7: How do structural modifications to the 2-Phenylimidazole scaffold affect its properties?

A7: * Position of the phenyl ring: Changing the phenyl ring from the 2-position to the 4-position on the imidazole ring impacts steric interactions and the molecule's overall conformation. []* N-substitution: Introducing different N-substituents on the imidazole ring significantly affects the catalytic activity of cyclometalated palladium complexes in Suzuki–Miyaura cross-coupling reactions. Larger N-substituents generally decrease catalytic activity due to steric hindrance. []* Phenyl ring substituents: Introducing electron-donating or electron-withdrawing groups on the phenyl ring can influence the electronic properties and reactivity of 2-Phenylimidazole derivatives. For example, a methoxy group enhances corrosion inhibition potential, while a chloro group increases the dipole moment. []

Q8: How does 2-Phenylimidazole interact with cytochrome P450 enzymes?

A8: 2-Phenylimidazole acts as an inhibitor of cytochrome P450 enzymes, specifically those like P450cam and P450d. It binds to the heme iron atom, forming an oxygen-bound low-spin complex, which prevents the enzyme from binding to its substrate and carrying out its catalytic function. [, , ]

Q9: How is 2-Phenylimidazole quantified in biological samples?

A9: 2-Phenylimidazole can be quantified in biological samples like plasma and saliva using reversed-phase paired-ion liquid chromatography with absorbance detection at 257 nm. This method involves extraction with methylene chloride and the use of an internal standard. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.